

Technical Guide: Physicochemical Characteristics of 3-Bromofluorobenzene- $^{13}\text{C}_6$

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Compound of Interest

Compound Name: 3-Bromofluorobenzene- $^{13}\text{C}_6$

Cat. No.: B12055716

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and common applications of 3-Bromofluorobenzene- $^{13}\text{C}_6$. This isotopically labeled compound is a crucial tool in various research and development settings, particularly in metabolic studies and as an internal standard for quantitative analysis.

Physicochemical Data

3-Bromofluorobenzene- $^{13}\text{C}_6$ is the ^{13}C -labeled version of 3-Bromofluorobenzene.^[1] While extensive experimental data for the labeled compound is not always available, its physical properties are expected to be nearly identical to its unlabeled counterpart, with the primary difference being its molecular weight.

General Properties

The following table summarizes the key physicochemical properties. Data for melting point, boiling point, density, and solubility are based on the unlabeled compound (CAS: 1073-06-9) and serve as a close approximation for the $^{13}\text{C}_6$ -labeled version.

Property	Value	Source
Appearance	Clear, colorless to light yellow liquid	[2][3][4]
Melting Point	-8 °C	[2][3][4][5]
Boiling Point	149-151 °C (lit.)	[2][3][5][6]
Density	1.567 g/mL at 25 °C (lit.)	[2][3][5][6]
Refractive Index	n _{20/D} 1.526 (lit.)	[2][3][5][6]
Solubility	0.4 g/L in water; Insoluble in water	[2][3][5]
Storage	Sealed in dry, room temperature	[3][5][7]

Isotope-Specific Data

The defining characteristics of 3-Bromofluorobenzene-¹³C₆ are its isotopic purity and distinct molecular weight, which are critical for its use in mass spectrometry-based applications.

Property	Value	Source
Chemical Formula	¹³ C ₆ H ₄ BrF	[1]
Molecular Weight	180.95 g/mol	[1]
CAS Number	1173020-50-2	[1]
Unlabeled CAS	1073-06-9	[3][7][8]
Synonyms	m-Bromofluorobenzene- ¹³ C ₆ , m-Fluorobromobenzene- ¹³ C ₆	[1]

Experimental Protocols

The characterization and application of 3-Bromofluorobenzene-¹³C₆ involve standard organic chemistry and analytical techniques.

Synthesis and Purification

While specific synthesis routes for the $^{13}\text{C}_6$ -labeled compound may vary, a general procedure involves the use of ^{13}C -labeled benzene precursors. A representative purification protocol for the unlabeled compound, which is applicable to the labeled version, is as follows:

- **Reaction Quenching:** After the synthesis reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature.^[5]
- **Extraction:** Water (5 mL) is added to the reaction mixture, followed by extraction with ethyl acetate (3 x 10 mL).^[5]
- **Washing and Drying:** The combined organic layers are washed with water and dried using anhydrous sodium sulfate.^[5]
- **Solvent Evaporation:** The solvent is removed under reduced pressure to yield the crude product.^[5]
- **Chromatography:** The crude product is purified by silica gel column chromatography, using a petroleum ether and ethyl acetate eluent system to obtain the pure compound.^[5]

Structural Confirmation

The structure of 3-Bromofluorobenzene is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

- **^1H NMR and ^{13}C NMR:** The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl_3), and spectra are acquired. The resulting spectra are analyzed to confirm the presence and connectivity of the atoms, ensuring the correct isomeric form and purity of the compound.^{[5][9]} For the $^{13}\text{C}_6$ -labeled compound, the ^{13}C NMR spectrum will show characteristic shifts and couplings corresponding to the ^{13}C -enriched benzene ring.

Use as an Internal Standard in Quantitative Analysis

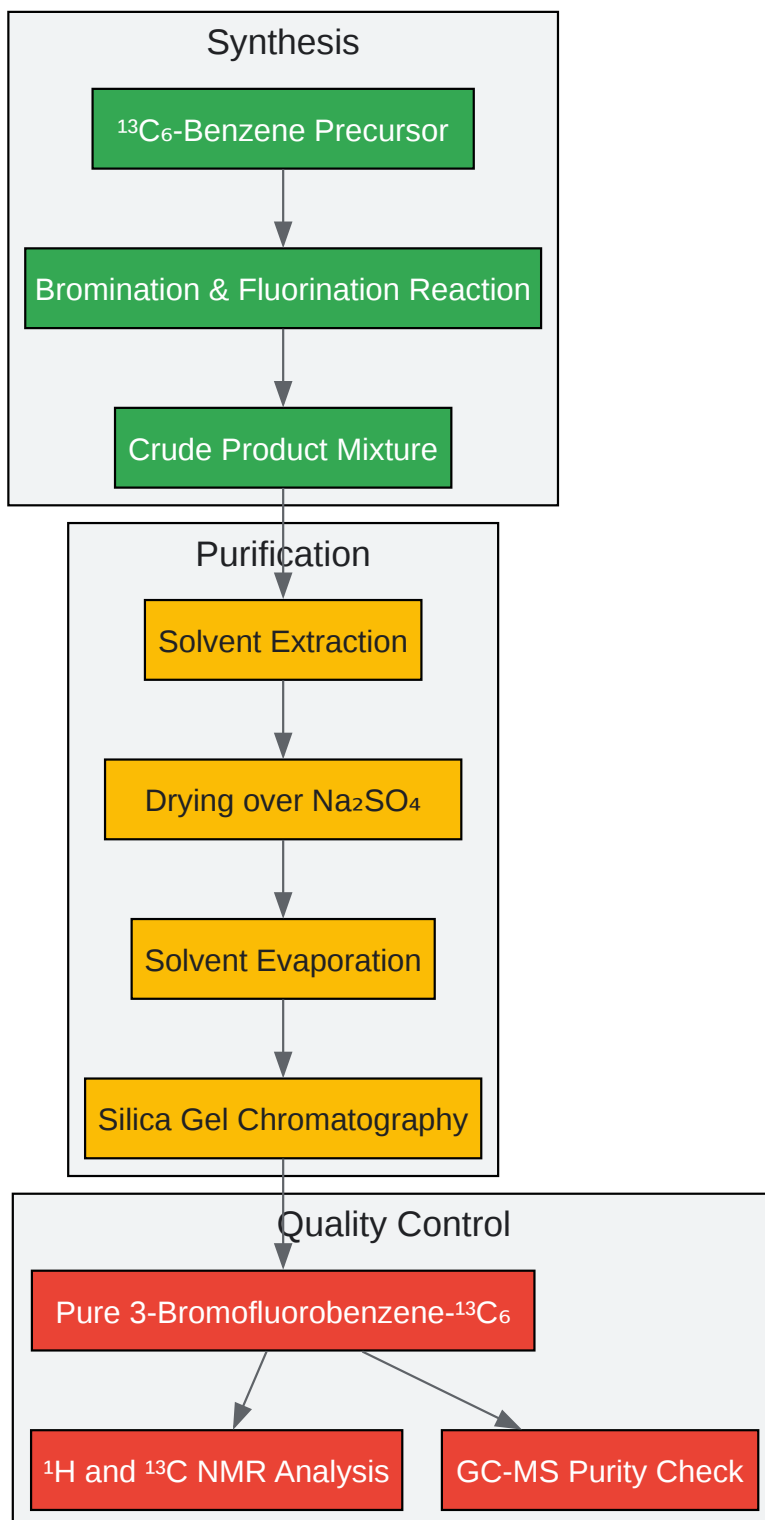
3-Bromofluorobenzene- $^{13}\text{C}_6$ is frequently used as an internal standard in mass spectrometry to improve the accuracy and precision of quantification.

- **Standard Preparation:** A stock solution of 3-Bromofluorobenzene- $^{13}\text{C}_6$ is prepared at a known concentration.
- **Sample Spiking:** A precise volume of the internal standard stock solution is added to all samples, calibration standards, and quality control samples before sample preparation or injection.
- **LC-MS/MS Analysis:** The samples are analyzed using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. The mass spectrometer is set to monitor specific mass transitions for both the analyte of interest and the $^{13}\text{C}_6$ -labeled internal standard.
- **Data Analysis:** The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples, correcting for variations in sample preparation, injection volume, and instrument response.

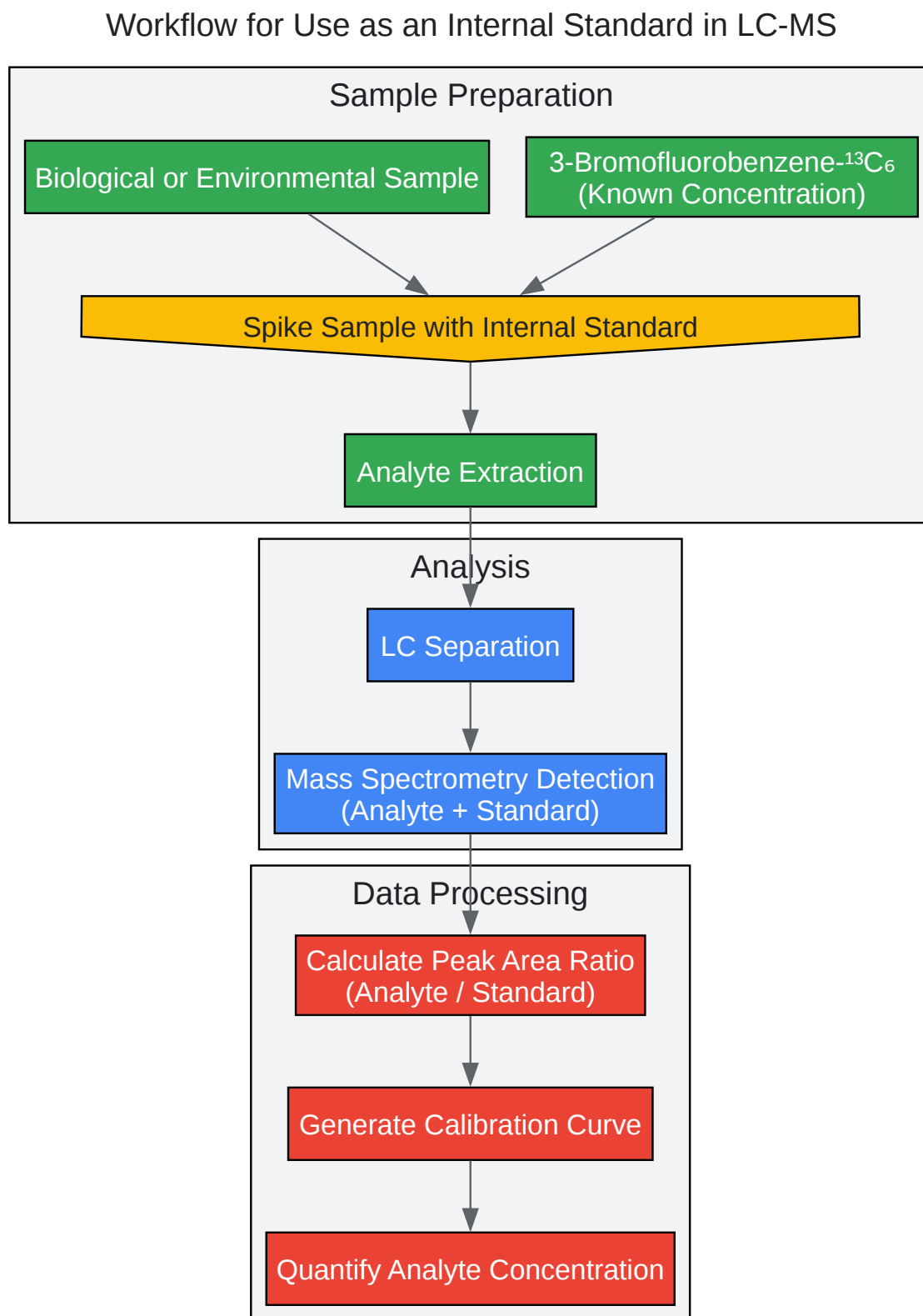
Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes and relationships involving 3-Bromofluorobenzene- $^{13}\text{C}_6$.

General Synthesis and Purification Workflow

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Caption: A flowchart illustrating the general stages of synthesis, purification, and quality control for 3-Bromofluorobenzene- $^{13}\text{C}_6$.



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Caption: Workflow diagram showing the use of 3-Bromofluorobenzene- $^{13}\text{C}_6$ as an internal standard for quantitative analysis by LC-MS.

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